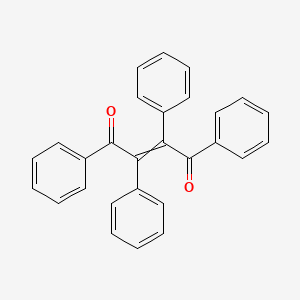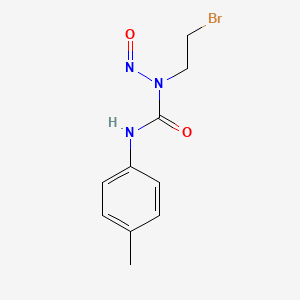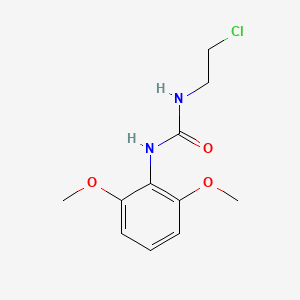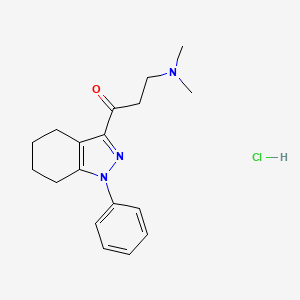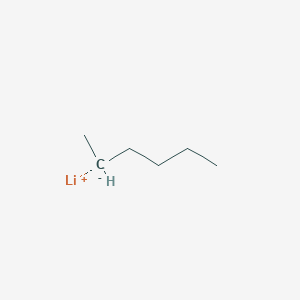
Diisobutylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbis(2-methylpropyl)silane is an organosilicon compound characterized by the presence of silicon bonded to methyl and 2-methylpropyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbis(2-methylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond in the presence of a catalyst, typically platinum-based . This reaction is highly efficient and can be conducted under mild conditions.
Industrial Production Methods
In industrial settings, the production of methylbis(2-methylpropyl)silane often involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method allows for the large-scale production of various silanes, including methylbis(2-methylpropyl)silane, with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methylbis(2-methylpropyl)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Reduction: Silanes can act as reducing agents, donating hydride ions in various chemical reactions.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are often conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylbis(2-methylpropyl)silane can yield silanols or siloxanes, while reduction reactions can produce various silicon-containing compounds .
Scientific Research Applications
Methylbis(2-methylpropyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylbis(2-methylpropyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates various chemical reactions through hyperconjugation . This property makes silanes effective in electrophilic substitution reactions, where the silicon atom can stabilize the transition state and enhance reaction rates .
Comparison with Similar Compounds
Methylbis(2-methylpropyl)silane can be compared with other similar silanes, such as:
Trimethylsilane: Contains three methyl groups bonded to silicon.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
The uniqueness of methylbis(2-methylpropyl)silane lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other silanes .
Conclusion
Methylbis(2-methylpropyl)silane is a versatile organosilicon compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
Properties
Molecular Formula |
C9H21Si |
|---|---|
Molecular Weight |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
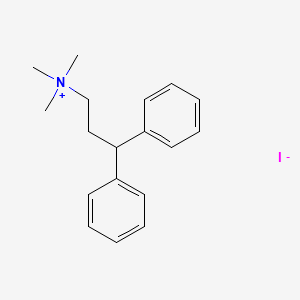
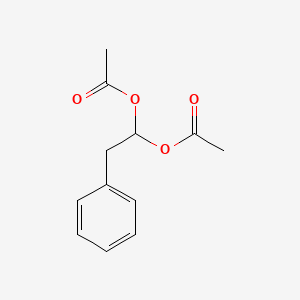


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
